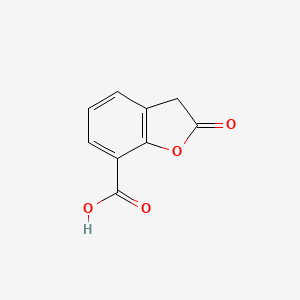
2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid
Overview
Description
“2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid” is a chemical compound with the CAS Number: 855221-95-3 . It has a molecular weight of 178.14 and is typically stored at 4 degrees Celsius . It is a powder in its physical form .
Synthesis Analysis
Benzofuran compounds, including “2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid”, can be synthesized through various methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The InChI code for “2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid” is 1S/C9H6O4/c10-7-4-5-2-1-3-6 (9 (11)12)8 (5)13-7/h1-4,10H, (H,11,12) .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions . For example, a benzofuran ring can be constructed through a tandem C-H activation/decarbonylation/annulation process .Physical And Chemical Properties Analysis
“2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid” has a predicted density of 1.347±0.06 g/cm3 . Its melting point is between 116-118 degrees Celsius, and its boiling point is predicted to be 340.5±31.0 degrees Celsius . The compound’s flash point is 144.317 degrees Celsius .Scientific Research Applications
Benzofuran Derivatives: Sources and Bioactivities
Benzofuran compounds, including 2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid, are widely studied for their diverse biological activities. Research highlights the natural occurrence of benzofuran derivatives and their potent biological actions such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Their significance as potential natural drug lead compounds is underscored by the discovery of benzofuran-based compounds with anti-hepatitis C virus activity and as anticancer agents. Novel methodologies for synthesizing complex benzofuran derivatives have been developed, contributing to the advancement of this compound class in pharmaceutical research (Miao et al., 2019).
Antimicrobial Applications
Benzofuran derivatives, including 2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid, have been identified as effective antimicrobial agents. These compounds exhibit a broad spectrum of biological activities, making them suitable for applications in pharmaceuticals, agriculture, and polymers. The review of benzofuran inhibitors underscores their potential as pronounced inhibitors against a range of diseases, viruses, fungi, microbes, and enzymes. The presence of certain functional groups has been found to significantly increase therapeutic activities, suggesting these derivatives as potential pro-drugs (Dawood, 2019).
Structure-Related Bioactivity
The study on natural carboxylic acids, including 2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid, explores the effect of structural differences on their antioxidant, antimicrobial, and cytotoxic activity. It highlights how the structure of these compounds correlates with their bioactivity, providing insights into their potential applications in treating various health conditions (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition
Carboxylic acids, including 2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid, are studied for their role as inhibitors of biocatalysts in microbial fermentation processes. This review discusses the impact of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae, focusing on strategies to increase microbial tolerance against these inhibitors. Understanding the inhibitory mechanisms of carboxylic acids aids in metabolic engineering efforts to enhance the production of bio-renewable chemicals (Jarboe et al., 2013).
Safety And Hazards
Future Directions
Benzofuran compounds, including “2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid”, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
properties
IUPAC Name |
2-oxo-3H-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-7-4-5-2-1-3-6(9(11)12)8(5)13-7/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYVTINVBCHWSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



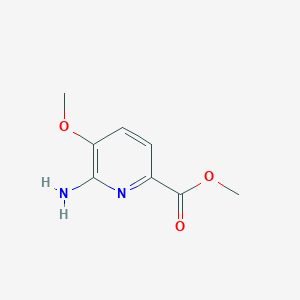
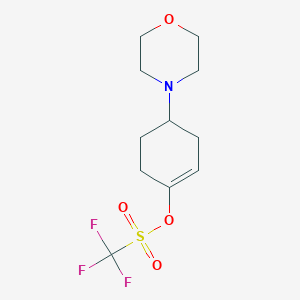
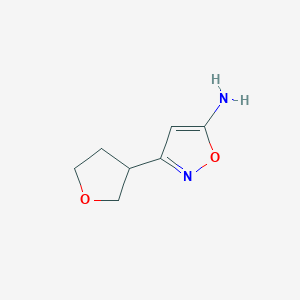
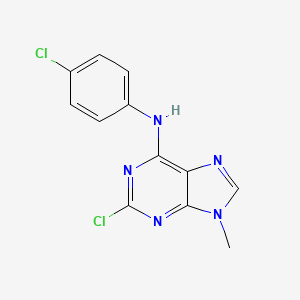
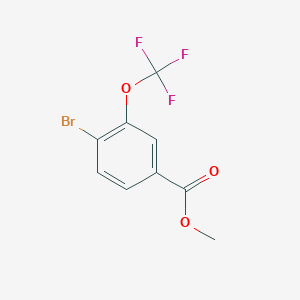
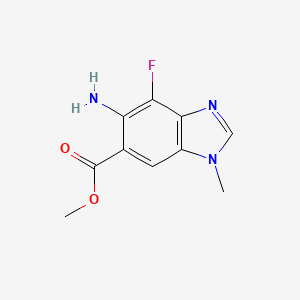
![4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol](/img/structure/B1428718.png)
![methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate](/img/structure/B1428722.png)
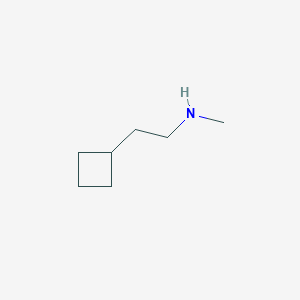
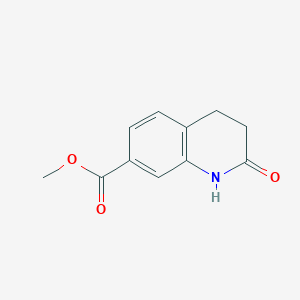

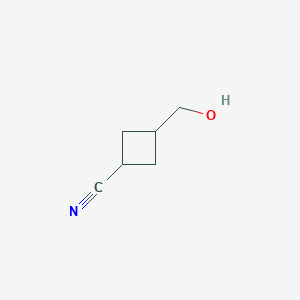
![2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1428730.png)
![Ethanol, 2,2'-[(4-amino-3-methoxyphenyl)imino]bis-](/img/structure/B1428731.png)